4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
CAS No.: 1380487-26-2
Cat. No.: VC2940012
Molecular Formula: C10H12BrNO2S
Molecular Weight: 290.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1380487-26-2 |
|---|---|
| Molecular Formula | C10H12BrNO2S |
| Molecular Weight | 290.18 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2 |
| Standard InChI Key | WYSFEHSMVQRWIR-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br |
| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Identification
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is an organosulfur compound featuring a thiomorpholine ring structure with a bromine substituent at the 3-position of the phenyl group. This compound incorporates both sulfur and nitrogen atoms in its core structure, with the sulfur atom being oxidized to the dioxide state.
Molecular Identity
The compound's identity can be defined through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
| Parameter | Value |
|---|---|
| CAS Number | 1380487-26-2 |
| Molecular Formula | C10H12BrNO2S |
| Molecular Weight | 290.18 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2 |
| Standard InChIKey | WYSFEHSMVQRWIR-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br |
The molecular structure consists of a thiomorpholine ring (a six-membered heterocyclic ring containing nitrogen and sulfur atoms) with the sulfur oxidized to a sulfone group (S=O bonds). This thiomorpholine 1,1-dioxide scaffold is connected to a 3-bromophenyl group through the nitrogen atom.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide influence its behavior in various chemical and biological systems. While specific experimental data for this exact compound is limited in the literature, the general characteristics can be inferred from its structure and similar compounds.
For optimal preservation, the compound should be stored in a cool, dry place to maintain its stability over extended periods .
Chemical Properties
The chemical reactivity of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is primarily determined by its functional groups:
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The sulfone group (S=O) is highly polar and can participate in hydrogen bonding as a hydrogen bond acceptor.
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The tertiary amine (thiomorpholine nitrogen) can act as both a nucleophile and a hydrogen bond acceptor.
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The bromine at the 3-position of the phenyl ring serves as a potential site for chemical modifications, particularly through various coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
These properties make the compound versatile for further chemical transformations and increase its potential as a building block in medicinal chemistry.
Applications in Medicinal Chemistry
Role as a Building Block
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide serves as a valuable building block in medicinal chemistry due to its potential to contribute to the development of biologically active molecules. The thiomorpholine moiety can enhance binding affinity to biological targets such as enzymes or receptors by mimicking certain biological scaffolds found in natural products.
Research in Drug Development
Recent research has explored the use of brominated biphenyls and related structures containing thiomorpholine 1,1-dioxide in the development of PD-1/PD-L1 inhibitors, which are significant in cancer immunotherapy. Compound 2k, which contains a similar structural motif, showed promising activity as a PD-1/PD-L1 inhibitor in competitive enzyme-linked immunosorbent assay (competitive ELISA) testing .
The study by researchers developing novel small-molecule inhibitors targeted at the PD-1/PD-L1 immune checkpoint found that:
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Brominated compounds showed better binding affinities compared to other substitutions
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Hydrophobic patches in the molecules were crucial for activity
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Structural modifications could significantly influence binding properties
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The presence of a thiomorpholine 1,1-dioxide moiety contributed to favorable pharmacological parameters
Comparison with Similar Compounds
Understanding the relationship between 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide and its structural analogs provides valuable insights into structure-activity relationships. Table 2 presents a comparison with similar compounds.
Table 2: Comparison of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide | C10H12BrNO2S | 290.18 | Bromine at 3-position of phenyl ring | 1380487-26-2 |
| 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide | C10H12BrNO2S | 290.18 | Bromine at 4-position of phenyl ring | 1093878-42-2 |
| 4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide | C10H12ClNO2S | 245.73 | Chlorine instead of bromine, at 4-position | Not specified |
| 4-Phenylthiomorpholine 1,1-dioxide | C10H13NO2S | 211.28 | No halogen substituent | 17688-68-5 |
| 4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide | C10H13NO3S | 227.28 | Hydroxyl group at 4-position instead of bromine | 103661-13-8 |
| Thiomorpholine 1,1-dioxide (unsubstituted) | C4H9NO2S | 135.19 | No phenyl group | 39093-93-1 |
Research indicates that the position and nature of substituents on the phenyl ring significantly influence the chemical reactivity and biological activity of these compounds. For instance, compounds with para-substituted halogens (4-position) demonstrate different binding interactions compared to meta-substituted analogs (3-position) .
Current Research Trends and Applications
Recent developments in the research of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide and related compounds highlight its expanding applications across several domains:
Pharmaceutical Research
The compound and its analogs are being investigated for their potential in developing new pharmaceutical agents, particularly in the area of cancer therapeutics. The research on PD-1/PD-L1 inhibitors represents a significant avenue where brominated compounds including those with thiomorpholine moieties have shown promise .
Synthetic Organic Chemistry
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide serves as an important intermediate in synthetic organic chemistry, where the bromine substituent provides a handle for further modifications through various coupling reactions. This versatility makes it valuable in creating diverse chemical libraries for drug discovery programs .
Structure-Activity Relationship Studies
The compound contributes to structure-activity relationship studies, where systematic exploration of structural modifications helps identify key features necessary for biological activity. Such studies are crucial for rational drug design and optimization of lead compounds .
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